molecular formula C7H10N2O2 B056214 L-Proline, 4-(cyanomethyl)-, trans- CAS No. 119595-95-8

L-Proline, 4-(cyanomethyl)-, trans-

Cat. No. B056214
M. Wt: 154.17 g/mol
InChI Key: YFPQAWJWVOEVHN-RITPCOANSA-N
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Description

L-Proline, 4-(cyanomethyl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as trans-4-cyanomethyl-L-proline and is synthesized using specific methods. In

Mechanism Of Action

The mechanism of action of trans-4-cyanomethyl-L-proline is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Trans-4-cyanomethyl-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to modulate immune responses and regulate neurotransmitter release.

Advantages And Limitations For Lab Experiments

One of the major advantages of trans-4-cyanomethyl-L-proline is its versatility in synthetic chemistry. It can be easily incorporated into various molecules, making it a useful building block for the synthesis of bioactive compounds. However, one of the limitations of trans-4-cyanomethyl-L-proline is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of trans-4-cyanomethyl-L-proline. One potential direction is the exploration of its potential applications in drug discovery and development. It could also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Conclusion:
In conclusion, trans-4-cyanomethyl-L-proline is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its future directions.

Synthesis Methods

The synthesis of trans-4-cyanomethyl-L-proline involves the reaction between L-proline and cyanomethyl bromide. The reaction occurs in the presence of a base, such as sodium carbonate or potassium carbonate, and a polar solvent, such as acetonitrile or dimethylformamide. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography.

Scientific Research Applications

Trans-4-cyanomethyl-L-proline has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various bioactive molecules, including pharmaceuticals, peptides, and natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

119595-95-8

Product Name

L-Proline, 4-(cyanomethyl)-, trans-

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1

InChI Key

YFPQAWJWVOEVHN-RITPCOANSA-N

Isomeric SMILES

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N

SMILES

C1C(CNC1C(=O)O)CC#N

Canonical SMILES

C1C(C[NH2+]C1C(=O)[O-])CC#N

synonyms

L-Proline, 4-(cyanomethyl)-, trans- (9CI)

Origin of Product

United States

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